molecular formula C14H13N3O4S3 B2996691 N-(4-methylthiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1172807-76-9

N-(4-methylthiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2996691
CAS No.: 1172807-76-9
M. Wt: 383.46
InChI Key: FNXFSKQFQCAEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-methylthiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide features a furan-2-carboxamide backbone substituted at the 5-position with a sulfamoyl group. This sulfamoyl moiety is further modified by a thiophen-2-ylmethyl substituent, while the amide nitrogen is linked to a 4-methylthiazol-2-yl heterocycle.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S3/c1-9-8-23-14(16-9)17-13(18)11-4-5-12(21-11)24(19,20)15-7-10-3-2-6-22-10/h2-6,8,15H,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXFSKQFQCAEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylthiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H16N2O2S
  • Molecular Weight : 344.5 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The incorporation of thiazole and sulfonamide moieties is known to enhance antibacterial activity.

Zone of Inhibition Data

A study evaluated the antibacterial activity of related thiazole-sulfonamide compounds against various bacterial strains. The results are summarized in the table below:

CompoundConcentration (mM)E. coli (mm)S. aureus (mm)B. subtilis (mm)S. epidermidis (mm)
Isopropyl (5a)889610.5
Compound 47.587
Compound 17

These findings indicate that derivatives with specific substitutions can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential anticancer activity has also been explored, particularly through mechanisms such as apoptosis induction and invasion inhibition in cancer cell lines.

Research indicates that compounds with similar structures can promote programmed cell death by:

  • Inducing phosphatidylserine flipping.
  • Triggering cytochrome c release from mitochondria.
  • Activating caspases, which are crucial in the apoptosis pathway .

Additionally, studies have shown that these compounds can disrupt cellular invasion characteristics in highly metastatic tumor cells, suggesting their utility as therapeutic agents in oncology.

Case Studies

  • SK228 : A related compound demonstrated significant growth inhibition across various cancer cell lines with GI50 values ranging from 0.20–2.58 μM, showcasing its potential as an anticancer agent .
  • Selectivity for Cancer Cells : Toxicological assessments revealed that certain derivatives exhibited low toxicity to normal fibroblast cells compared to their cytotoxic effects on cancer cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Nitrothiophene Carboxamides ()

Key Analogues :

  • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Structural Differences :

  • The target compound replaces the nitro group on the thiophene ring with a sulfamoyl-thiophenemethyl group.
  • The 4-methylthiazol-2-yl substituent in the target compound contrasts with the substituted aryl groups (e.g., 3,5-difluorophenyl) in these analogues.

Functional Implications :

  • The nitro group in analogues may confer electron-withdrawing effects, influencing redox activity or binding to bacterial targets .
  • Purity Variations : The analogues showed 42% and 99.05% purity, suggesting substituents impact synthetic efficiency or stability .

1,3,4-Oxadiazole Derivatives ()

Key Analogues :

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Structural Differences :

  • The target compound uses a furan carboxamide core instead of a benzamide.

Functional Implications :

  • LMM5 and LMM11 exhibit antifungal activity, linked to sulfamoyl-mediated thioredoxin reductase inhibition . The target compound’s thiophenemethyl group may modulate target specificity or pharmacokinetics.

Triazine-Linked Benzamides ()

Key Analogues :

  • Compound 51 : 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide
  • Compound 52 : 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide

Structural Differences :

  • The target compound’s thiazole contrasts with the 1,2,4-triazine ring in these analogues.
  • Chlorine and benzylthio substituents in analogues are absent in the target compound.

Functional Implications :

  • Triazine rings may engage in π-π stacking or intercalation, while thiazoles offer distinct steric and electronic profiles.
  • The absence of chlorine in the target compound may reduce toxicity risks compared to analogues .

Isoxazole Carboxamides ()

Key Analogue :

  • N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

Structural Differences :

  • The target compound’s furan carboxamide vs. isoxazole carboxamide core.
  • The sulfamoyl group in the target adds polarity compared to the diethylamino substituent.

Functional Implications :

  • Isoxazoles are metabolically stable but less polar; the sulfamoyl group in the target may enhance aqueous solubility .

Physicochemical Comparison

Property Target Compound Nitrothiophene Carboxamide () LMM11 () Compound 51 ()
Core Structure Furan-2-carboxamide Thiophene-2-carboxamide Benzamide Benzamide
Key Substituents Sulfamoyl-thiophenemethyl Nitro, 3,5-difluorophenyl Cyclohexyl-ethyl Triazine, benzylthio
Molecular Weight ~423 g/mol (estimated) 405 g/mol (C14H7F2N3O3S2) 484 g/mol 631 g/mol
Polar Groups Sulfamoyl Nitro Sulfamoyl Sulfamoyl, chlorine
Reported Purity Not available 99.05% Commercial grade Crystallized

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.